molecular formula C11H12N4O2 B7876534 6-amino-2-(2-methoxyanilino)-1H-pyrimidin-4-one

6-amino-2-(2-methoxyanilino)-1H-pyrimidin-4-one

Cat. No.: B7876534
M. Wt: 232.24 g/mol
InChI Key: HVYVFCTWMNBVNZ-UHFFFAOYSA-N
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Description

The compound with the identifier “6-amino-2-(2-methoxyanilino)-1H-pyrimidin-4-one” is a chemical entity listed in the PubChem database

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 6-amino-2-(2-methoxyanilino)-1H-pyrimidin-4-one involves a series of chemical reactions that are carefully controlled to ensure the purity and yield of the final product. The synthetic routes typically involve the use of specific reagents and catalysts under defined conditions of temperature, pressure, and pH. For instance, the preparation might involve alkylation reactions, where an alkyl group is introduced into the molecule using halogenated hydrocarbons and a suitable catalyst .

Industrial Production Methods

In an industrial setting, the production of this compound would be scaled up from laboratory methods. This involves optimizing the reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can help achieve consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

6-amino-2-(2-methoxyanilino)-1H-pyrimidin-4-one can undergo various types of chemical reactions, including:

    Oxidation: This involves the addition of oxygen or the removal of hydrogen from the molecule.

    Reduction: This involves the addition of hydrogen or the removal of oxygen from the molecule.

    Substitution: This involves the replacement of one functional group in the molecule with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenated compounds for substitution reactions. The conditions for these reactions can vary, but typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions might produce ketones or aldehydes, while reduction reactions might yield alcohols or amines.

Scientific Research Applications

6-amino-2-(2-methoxyanilino)-1H-pyrimidin-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 6-amino-2-(2-methoxyanilino)-1H-pyrimidin-4-one exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may bind to these targets and modulate their activity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-amino-2-(2-methoxyanilino)-1H-pyrimidin-4-one include other molecules with similar structural features or functional groups. Examples might include compounds with similar alkylation patterns or those that undergo similar types of chemical reactions .

Uniqueness

What sets this compound apart from these similar compounds is its specific combination of functional groups and its unique reactivity profile. This makes it particularly useful in certain applications where other compounds might not be as effective.

Properties

IUPAC Name

6-amino-2-(2-methoxyanilino)-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2/c1-17-8-5-3-2-4-7(8)13-11-14-9(12)6-10(16)15-11/h2-6H,1H3,(H4,12,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVYVFCTWMNBVNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC2=NC(=O)C=C(N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1NC2=NC(=O)C=C(N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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